molecular formula C22H33NO B14446243 Retinamide, N-ethyl-, 13-cis- CAS No. 75686-04-3

Retinamide, N-ethyl-, 13-cis-

Cat. No.: B14446243
CAS No.: 75686-04-3
M. Wt: 327.5 g/mol
InChI Key: WKYDOCGICAMTKE-HAPIZUAHSA-N
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Description

Retinamide, N-ethyl-, 13-cis- is a synthetic derivative of vitamin A, specifically a retinoid. Retinoids are compounds that are structurally related to vitamin A and play crucial roles in regulating cell growth, differentiation, and apoptosis. Retinamide, N-ethyl-, 13-cis- has been studied for its potential therapeutic applications, particularly in dermatology and oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Retinamide, N-ethyl-, 13-cis- involves the treatment of an etheral solution of all-trans-retinoyl chloride with ethylamine at 0°C, followed by room temperature for 4 hours and reflux temperature for 2 hours. The acid chloride is prepared by treating all-trans-retinoic acid with thionyl chloride .

Industrial Production Methods: Industrial production methods for Retinamide, N-ethyl-, 13-cis- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Retinamide, N-ethyl-, 13-cis- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield retinoic acids, while reduction can produce various retinol derivatives .

Scientific Research Applications

Retinamide, N-ethyl-, 13-cis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Retinamide, N-ethyl-, 13-cis- involves binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding regulates the expression of genes involved in cell growth, differentiation, and apoptosis. The compound’s effects are mediated through the activation of specific molecular pathways, including the retinoic acid signaling pathway .

Comparison with Similar Compounds

  • All-trans-retinoic acid
  • 9-cis-retinoic acid
  • N-2-hydroxyethyl retinamide
  • N-4-hydroxyphenyl retinamide

Comparison: Retinamide, N-ethyl-, 13-cis- is unique due to its specific isomeric form and the presence of an ethyl group. This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic properties. Compared to other retinoids, Retinamide, N-ethyl-, 13-cis- exhibits reduced toxicity while retaining significant biological activity .

Properties

CAS No.

75686-04-3

Molecular Formula

C22H33NO

Molecular Weight

327.5 g/mol

IUPAC Name

(2Z,4E,6E,8E)-N-ethyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide

InChI

InChI=1S/C22H33NO/c1-7-23-21(24)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3,(H,23,24)/b11-8+,14-13+,17-10+,18-16-

InChI Key

WKYDOCGICAMTKE-HAPIZUAHSA-N

Isomeric SMILES

CCNC(=O)/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C

Canonical SMILES

CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Origin of Product

United States

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